molecular formula C11H14N2O2 B14346001 Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester CAS No. 92491-22-0

Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester

Cat. No.: B14346001
CAS No.: 92491-22-0
M. Wt: 206.24 g/mol
InChI Key: FEPHVSQRTAXHBB-UHFFFAOYSA-N
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Description

Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from diazenecarboxylic acid and phenyl, with a 1,1-dimethylethyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester can be achieved through the esterification of diazenecarboxylic acid with phenyl and 1,1-dimethylethyl alcohol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. The esterification reaction is both slow and reversible, requiring careful control of reaction conditions to maximize yield .

Industrial Production Methods

In an industrial setting, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals

Properties

CAS No.

92491-22-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

tert-butyl N-phenyliminocarbamate

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

FEPHVSQRTAXHBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=NC1=CC=CC=C1

Origin of Product

United States

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